Bis-PEG4-NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

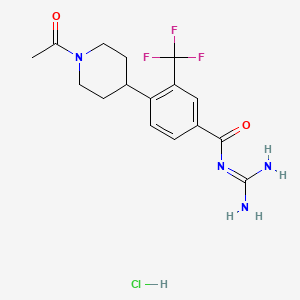

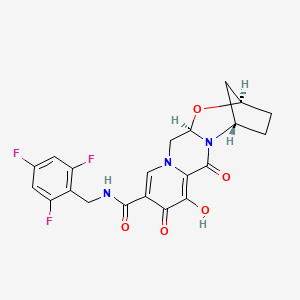

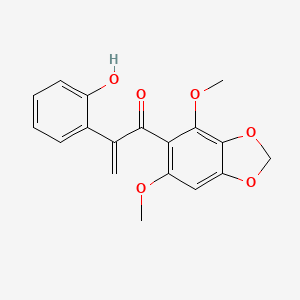

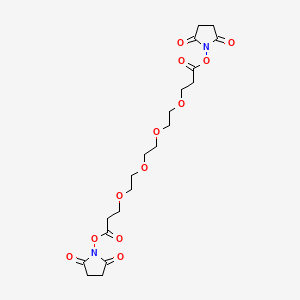

Bis-PEG4-NHS ester is a PEG linker containing two NHS ester groups . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Molecular Structure Analysis

The molecular weight of this compound is 488.44 . Its chemical formula is C20H28N2O12 . The SMILES representation is O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCOCCC(ON2C(CCC2=O)=O)=O .Chemical Reactions Analysis

NHS ester-activated crosslinkers like this compound react with primary amines in physiologic to slightly alkaline conditions (pH 7.2 to 9) to yield stable amide bonds . The reaction releases N-hydroxysuccinimide (NHS) .Physical And Chemical Properties Analysis

This compound is a solid substance with a white to off-white color . It is soluble in DCM . The storage condition is -20°C .Scientific Research Applications

Drug Delivery and Anticancer Therapy :

- Khandare et al. (2006) explored the use of dendrimer and linear bis(polyethylene glycol)) (PEG) polymer, related to Bis-PEG4-NHS ester, for enhancing the solubility and cytotoxicity of the anticancer drug paclitaxel, showing increased effectiveness in cancer treatment (Khandare et al., 2006).

Bone Disease Treatment and Imaging :

- Gluz et al. (2013) reported the synthesis of a PEG-bisphosphonate monomer and particles, aiming for long-term bone-targeted imaging and therapy. This study indicates the utility of PEG derivatives in bone disease treatments and diagnostic imaging (Gluz et al., 2013).

Peptide Synthesis :

- Huang and Feng (2016) used N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester for dipeptide synthesis, highlighting its application in peptide chemistry (Huang & Feng, 2016).

Photothermal Therapy and Imaging :

- Yang et al. (2018) synthesized polyethylene glycol-modified polypyrrole-coated bismuth nanohybrids, demonstrating their potential in cancer imaging and photothermal therapy (Yang et al., 2018).

Bioactive Hydrogels :

- Browning et al. (2013) explored the use of acrylate-PEG-N-hydroxysuccinimide for functionalizing bioactive factors in PEG hydrogel networks, indicating its application in regenerative medicine and drug delivery (Browning et al., 2013).

Biocompatible Fullerenes :

- Aroua et al. (2014) prepared a C60 Prato derivative with bis-(t)Bu ester, facilitating the development of water-soluble C60-PEG conjugates and fulleropeptides for biomedical applications (Aroua et al., 2014).

PEGylation of Biopharmaceuticals :

- Crafts et al. (2016) discussed the use of PEG and PEGylation reagents, such as N-hydroxysuccinimide (NHS) esters, for improving the bioavailability of peptides or proteins (Crafts et al., 2016).

Mechanism of Action

Target of Action

The primary targets of Bis-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are abundant in biological systems and play crucial roles in various biochemical processes.

Mode of Action

This compound contains two NHS ester groups, which readily react with primary amines to form a stable amide bond . This reaction, known as acylation, is favored at near-neutral pH (7-9) and with concentrated protein solutions .

Biochemical Pathways

The reaction between this compound and primary amines does not directly affect any specific biochemical pathways. Instead, it modifies the target molecules, potentially altering their properties and interactions. For instance, the hydrophilic polyethylene glycol (PEG) spacer in this compound increases the solubility of the labeled molecules in aqueous media .

Pharmacokinetics

The hydrophilic peg spacer is known to increase the solubility of the compound in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of this compound’s action is the labeling of primary amines in target molecules. This labeling can be used for various research purposes, such as tracking the distribution of the labeled molecules in biological systems . The hydrophilic PEG spacer arm imparts water solubility that is transferred to the labeled molecule .

Safety and Hazards

In case of skin contact with Bis-PEG4-NHS ester, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O12/c23-15-1-2-16(24)21(15)33-19(27)5-7-29-9-11-31-13-14-32-12-10-30-8-6-20(28)34-22-17(25)3-4-18(22)26/h1-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLKLYYHZOLCLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001134949 |

Source

|

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001134949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1314378-11-4 |

Source

|

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314378-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001134949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide](/img/structure/B606097.png)

![4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606101.png)